Cholin acetate

説明

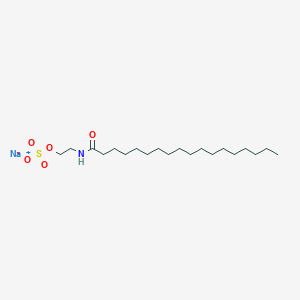

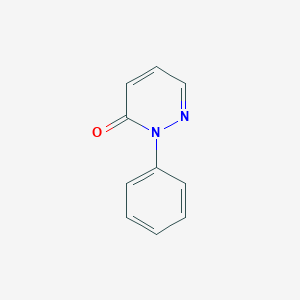

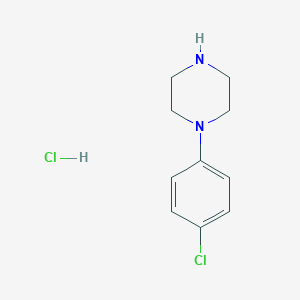

Cholin acetate is a choline-derivative-based ionic liquid (IL), which can efficiently dissolve microcrystalline cellulose . This bioionic liquid can be prepared by reacting choline hydroxide with acetic acid .

Synthesis Analysis

The synthesis of Cholin acetate involves the reaction of choline hydroxide with acetic acid . The signal (the ACh) is terminated by the enzyme ACh esterase which hydrolyses ACh to choline and acetate. The choline and the acetate are rapidly (within seconds) recycled .

Chemical Reactions Analysis

The hydroxyl group of choline shows significant hydrogen-bonding interactions with the oxygen atoms of acetate . Nearly all choline cations are found to form a hydrogen bond with acetate anions at 400 K, while about 67% of cations participate in hydrogen-bonding interactions at 600 K .

Physical And Chemical Properties Analysis

Cholin acetate has a molecular weight of 163.21 g/mol . It is a choline-derivative-based ionic liquid (IL), which can efficiently dissolve microcrystalline cellulose . The hydroxyl group of choline shows significant hydrogen-bonding interactions with the oxygen atoms of acetate .

科学的研究の応用

High Performance Supercapacitors

Cholin Acetate has been used in the creation of eco-friendly ionic liquids which serve as novel green electrolytes for high performance supercapacitors . These supercapacitors display exceptional electrochemical stability at a maximum voltage of up to 3.9 V . The specific capacitance of the electrolyte containing Cholin Acetate was obtained to 106.52 F/g with an energy density of 47.93 Wh/kg and power density of 450 W/kg at 1 A/g .

Energy Storage Systems

Cholin Acetate is used in energy storage systems where a maximum power density is needed . It has a lower energy density than batteries, but a higher power capacity than standard dielectric capacitors currently on the market .

Solvent for Various Applications

Cholin Acetate can be used as a solvent for various applications, including extraction, catalysis, and electrochemistry .

4. Long-Term Storage of Dried and Viable Nuclei Cholin Acetate has been used in combination with trehalose solution for the long-term storage of dried and viable nuclei from fully grown oocytes . The addition of Cholin Acetate to trehalose solution could enable a wider range of storage conditions for preservation of nuclei .

Enzymatic Production of Biodiesel

Cholin Acetate in combination with glycerol, a hydrogen-bond donor forms a eutectic ionic liquid mixture, which is less viscous, biodegradable and also shows high lipase compatibility . This eutectic ionic liquid mixture can be a desirable solvent for the enzymatic production of biodiesel .

作用機序

Target of Action

Cholin acetate, also known as acetylcholine, primarily targets two classes of receptors: nicotinic acetylcholine receptors and muscarinic acetylcholine receptors . These receptors are found in various parts of the body, including the central nervous system, neuromuscular junctions, autonomic ganglia, and parasympathetic effector junctions .

Mode of Action

Cholin acetate interacts with its targets by binding to these receptors and activating them . When cholin acetate binds to nicotinic receptors, it allows skeletal muscle to contract and causes the release of adrenaline and norepinephrine from the adrenal glands . When it binds to muscarinic receptors, it can have various effects depending on the specific subtype of the receptor .

Biochemical Pathways

Cholin acetate is synthesized from acetyl coenzyme A (acetyl CoA) and choline via the enzyme choline acetyltransferase . This synthesis is the rate-limiting step in the pathway . After synthesis, cholin acetate is packaged into small vesicles for storage in the terminal via the vesicular acetylcholine transporter . Once released into the synapse, cholin acetate is broken down by an enzyme called acetylcholinesterase into choline and acetate . These products are then reabsorbed and recycled for the transmission of another chemical message .

Result of Action

The binding and activation of receptors by cholin acetate result in various molecular and cellular effects. For instance, the activation of nicotinic acetylcholine receptors on skeletal muscle cells excites the muscle cells and causes them to contract . In the central nervous system, cholin acetate plays a significant role in neuroimmune communication, transmitting information regarding the peripheral immune status to the central nervous system and vice versa .

Action Environment

Environmental factors can influence the action, efficacy, and stability of cholin acetate. For example, cholin acetate has been found to be a desirable solvent for the enzymatic production of biodiesel due to its less viscous, biodegradable nature, and high lipase compatibility . Furthermore, cholin acetate’s action can be influenced by the choline content of the foods being digested, as choline readily crosses the blood-brain barrier and these plasma changes can produce parallel changes in brain choline levels .

将来の方向性

Cholin acetate has emerged as an alternative anion in choline-based DESs, mainly based on the higher safety of its cholinium salt (choline acetate, ChOAc, an ionic liquid (IL) with a melting point of 51 °C ) with respect to ChCl . There is a need for more research on the clinical consequences of choline supplementation in human skeletal muscle structure and function .

特性

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.C2H4O2/c1-6(2,3)4-5-7;1-2(3)4/h7H,4-5H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKGUVGAXDXFFW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].C[N+](C)(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048990 | |

| Record name | Cholin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholin acetate | |

CAS RN |

14586-35-7 | |

| Record name | Cholin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is choline acetate utilized in studying acetylcholine detection methods?

A1: Choline acetate serves as a suitable analyte representing acetylcholine in electrochemical sensing research. In the study by [], choline acetate solutions of varying concentrations were employed to evaluate the electrocatalytic activity of Zn-doped TiO2 powder. The researchers observed oxidation reactions between choline acetate and the Zn-doped TiO2 using cyclic voltammetry. This suggests that the material could potentially be used to develop non-enzymatic electrochemical sensors for acetylcholine, a crucial neurotransmitter [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methylbenzo[d]thiazol-2-amine](/img/structure/B85021.png)

amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (OC-6-43)-](/img/structure/B85024.png)